molecular formula C19H18N2O4 B11460144 N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide

N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide

Cat. No.: B11460144
M. Wt: 338.4 g/mol
InChI Key: BXAFHLKSCYVVJV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethoxyphenyl group, a hydroxy group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves multiple steps. One common method includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials for this synthesis are p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-11-8-16(22)14-9-12(4-6-15(14)20-11)19(23)21-13-5-7-17(24-2)18(10-13)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23)

InChI Key

BXAFHLKSCYVVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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